molecular formula C10H10FNO2S B1605768 2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 333408-47-2

2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1605768
CAS No.: 333408-47-2
M. Wt: 227.26 g/mol
InChI Key: ZCIDMBKXEBMSLH-UHFFFAOYSA-N
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Description

Structural Comparisons

Derivative Molecular Formula Key Structural Differences Impact on Properties
This compound C₁₀H₁₀FNO₂S -F substituent at phenyl meta-position Enhanced electronic polarization
2-(Trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid C₅H₆F₃NO₂S -CF₃ group at position 2 Increased steric bulk
(4R)-2-(2,3-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid C₁₀H₈Cl₂NO₂S -Cl substituents at phenyl ortho/para-positions Higher molecular weight (378.3 g/mol)

Electronic Effects

  • Fluorine vs. chlorine : The electronegativity of fluorine (-3.98 Pauling) versus chlorine (-3.16 Pauling) alters the electron-withdrawing capacity of the aryl group, affecting the thiazolidine ring’s electron density.
  • Trifluoromethyl groups : Introduce strong -I effects , reducing the basicity of the nitrogen atom in the thiazolidine ring.

Conformational Flexibility

  • Steric hindrance : Derivatives with bulky substituents (e.g., -CF₃) exhibit reduced ring puckering (deviation ≤ 0.38 Å).
  • Hydrogen bonding : Carboxylic acid groups in 2-(3-fluorophenyl) derivatives participate in stronger intermolecular interactions than methyl ester analogs.

Properties

IUPAC Name

2-(3-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIDMBKXEBMSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333266
Record name 2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333408-47-2
Record name 2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic Acid

  • Reactants: L-cysteine hydrochloride, potassium acetate, 3-fluorobenzaldehyde
  • Solvents: Water and absolute ethanol mixed solvent system
  • Procedure:
    • Dissolve L-cysteine hydrochloride in water, add potassium acetate to adjust pH.
    • Add an equal volume of absolute ethanol.
    • Slowly add 3-fluorobenzaldehyde dropwise under stirring.
    • Immediate precipitation of the product occurs.
    • Stir at room temperature for 4–5 hours.
    • Filter the precipitate, wash with cold ethanol, and dry under vacuum.
  • Outcome: Formation of the racemic mixture of this compound with diastereomeric ratios approximately 1:1 to 3:2 (2R,4R and 2S,4R isomers).

Protection and Derivatization (Optional)

  • N-Protection: The nitrogen of the thiazolidine ring can be protected using t-butyloxycarbonyl (t-Boc) groups to facilitate further transformations.
  • Hydrazide Formation: Reaction of N-protected thiazolidine carboxylic acid with hydrazine hydrate in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) yields hydrazide intermediates.
  • Hydrazone Formation: Subsequent reaction with aldehydes or ketones produces hydrazone derivatives, useful for biological activity studies.

Alternative Synthetic Routes and Catalytic Methods

Several other synthetic methodologies have been reported for related thiazolidine-4-carboxylic acid derivatives, which can be adapted for the 3-fluorophenyl analog:

  • One-Pot Synthesis Using Mercaptoacetic Acid: Aromatic amine, aromatic aldehyde (3-fluorobenzaldehyde), mercaptoacetic acid, and catalysts such as Bi(SCH2COOH)3 under solvent-free conditions at elevated temperatures (~70°C) yield thiazolidin-4-ones efficiently.

  • Four-Component Condensation-Cyclization: Refluxing hydrazine carbothiomide derivatives with dimethyl acetylenedicarboxylate in ethanol can produce thiazolidine derivatives, though this method is more commonly applied to thiazolidin-4-one analogs.

Reaction Conditions and Yields

Step Reaction Type Conditions Yield (%) Notes
1 Condensation (Cysteine + 3-fluorobenzaldehyde) RT, 4-5 h, aqueous ethanol 85-90 Precipitation of product; diastereomeric mixture
2 N-Protecting (t-Boc) Standard carbamate protection - Facilitates further derivatization
3 Hydrazide formation Room temp, 24 h, DCC coupling agent - Intermediate for hydrazone synthesis
4 Hydrazone formation RT, 24 h, ethanol 52-93 Depends on aldehyde substituents
5 Oxidation (if applicable) MnO2, acetonitrile, 60–100°C, 24-72 h - For methyl thiazole-4-carboxylate derivatives

Mechanistic Insights and Stereochemistry

  • The formation of the thiazolidine ring proceeds via Schiff base intermediate formation between the amino group of cysteine and the aldehyde, followed by intramolecular cyclization with the thiol group.
  • Dynamic kinetic resolution during the reaction can lead to selective formation of one diastereomer over another, influenced by reaction conditions and substituents on the aromatic ring.
  • The Curtin-Hammett principle explains the stereochemical outcome where interconversion of intermediates leads to the thermodynamically favored diastereomer.

Summary Table of Key Preparation Data

Parameter Details
Starting Materials L-Cysteine hydrochloride, 3-fluorobenzaldehyde
Solvent System Water/ethanol mixture
Reaction Temperature Room temperature (20–25°C)
Reaction Time 4–5 hours
Product Isolation Filtration, washing with cold ethanol
Product Purity High, suitable for further derivatization
Diastereomeric Ratio ~1:1 to 3:2 (2R,4R vs. 2S,4R)
Yield Approximately 85–90%

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: Electrophilic substitution reactions can occur on the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazoline derivatives, and various substituted fluorophenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid exhibits significant antimicrobial properties. Studies have shown that thiazolidine derivatives can effectively inhibit various pathogens, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer effects. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study highlighted that certain derivatives showed selective cytotoxicity against prostate cancer cell lines while sparing normal cells .

Case Study :
In a comparative study of thiazolidine derivatives, compounds demonstrated growth inhibition against melanoma and prostate cancer cell lines with varying selectivity profiles. The compound labeled as 3id exhibited the best selectivity against melanoma cells .

Reactivity

This compound can undergo various chemical reactions:

  • Oxidation : Converts to sulfoxides or sulfones.
  • Reduction : Converts the thiazolidine ring to a thiazoline ring.
  • Substitution Reactions : Electrophilic substitution can occur on the fluorophenyl ring.

These reactions can be utilized in synthesizing more complex heterocyclic compounds or materials with specific properties .

Industrial Use

In industrial settings, this compound serves as a building block for synthesizing novel materials with enhanced thermal stability and conductivity. Its unique electronic properties make it suitable for applications in material science .

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Nitro-Substituted Derivatives
  • 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid (Compound 10) :
    • Exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with inhibition zones comparable to ciprofloxacin .
    • The para-nitro group’s electron-withdrawing nature enhances reactivity, likely improving interaction with bacterial enzymes or membranes.
Chloro-Substituted Derivatives
  • 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid :
    • Molecular weight: 243.71 g/mol .
    • Shows moderate antimicrobial activity, though less potent than nitro analogs .
Hydroxy- and Methoxy-Substituted Derivatives
  • 2-(2-Hydroxyphenyl)- and 2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid :
    • Demonstrated antioxidant properties via free radical scavenging and tyrosinase inhibition, with IC~50~ values comparable to ascorbic acid and kojic acid, respectively .
    • Electron-donating groups (e.g., -OH, -OCH~3~) may enhance antioxidant activity by stabilizing radical intermediates.
Fluorine-Substituted Derivatives
  • Fluorine’s electronegativity may increase the carboxylic acid’s acidity, influencing solubility and bioavailability.

Physicochemical Properties

Key differences in molecular weight and substituent effects:

Compound Name Substituent Position/Group Molecular Weight (g/mol) Key Properties
2-(3-Fluorophenyl)-... 3-Fluorophenyl ~225.26 (estimated)* High electronegativity, moderate solubility
2-(4-Nitrophenyl)-... (Compound 10) 4-Nitrophenyl ~280.28 High reactivity, low solubility
2-(4-Chlorophenyl)-... 4-Chlorophenyl 243.71 Moderate lipophilicity
2-(2-Hydroxyphenyl)-... 2-Hydroxyphenyl ~211.27 High polarity, antioxidant activity

*Estimated based on structural analogs (e.g., 3-hydroxyphenyl derivative: 225.26 g/mol ).

Biological Activity

2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a thiazolidine ring with significant biological activity, particularly in pharmacological contexts. Its unique structure, characterized by the presence of a fluorine atom on the phenyl group, enhances its chemical reactivity and potential therapeutic applications.

  • Molecular Formula : C11_{11}H10_{10}FNO2_2S
  • Molar Mass : Approximately 227.25 g/mol
  • Structure : The compound consists of a five-membered thiazolidine ring containing sulfur and nitrogen atoms, with a carboxylic acid functional group that contributes to its biological activity.

Synthesis

The synthesis typically involves the reaction of cysteine derivatives with aryl aldehydes to form imine intermediates, followed by further reactions that yield the thiazolidine derivative. Dynamic kinetic resolution processes are often employed to favor specific stereoisomers during synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Similar compounds have been shown to possess moderate-to-good antimicrobial effects against various pathogens . This suggests potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Thiazolidine derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have demonstrated that these compounds can interact with enzymes involved in metabolic pathways, enhancing their anticancer efficacy .

Case Study : In a study on prostate cancer cell lines, thiazolidine derivatives were reported to exhibit selective cytotoxicity, effectively killing cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.

The biological mechanisms of action for this compound involve interactions with various cellular targets. The presence of the fluorine atom may enhance binding affinity or selectivity toward specific biological targets, including proteins involved in apoptosis pathways and metabolic processes .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acidSimilar thiazolidine structure; different fluorine positionPotentially different biological activity due to substitution position
2-Phenyl-1,3-thiazolidine-4-carboxylic acidLacks fluorination; retains thiazolidine coreMay exhibit different reactivity and biological profiles
2-(3-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acidChlorine instead of fluorineDifferences in electronic properties affecting reactivity

Research Findings

Recent studies have highlighted the potential of this compound as a valuable candidate for further research and development in medicinal chemistry. The compound's unique electronic properties imparted by the fluorine atom contribute to its diverse biological activities compared to structurally similar compounds .

Q & A

Q. How can researchers resolve conflicting data in solubility or logP values reported across studies?

  • Methodological Answer :
  • Standardization : Use shake-flask method with octanol/water partitioning. Discrepancies may arise from impurities; re-test after purification .
  • QSAR Models : Apply software like ACD/LogP to predict values and cross-validate with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

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